molecular formula C10H11NO2 B14806403 2-Amino-6-cyclopropoxybenzaldehyde

2-Amino-6-cyclopropoxybenzaldehyde

Cat. No.: B14806403
M. Wt: 177.20 g/mol
InChI Key: JVEBTGGVMBEBMB-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropoxybenzaldehyde is an aromatic aldehyde derivative featuring an amino group (-NH₂) at the 2-position and a cyclopropoxy substituent (-O-C₃H₅) at the 6-position of the benzaldehyde core. This compound is structurally distinct due to the cyclopropane ring, which imparts unique steric and electronic properties. It is primarily investigated in organic synthesis and pharmaceutical research, where its aldehyde group serves as a reactive site for forming Schiff bases or other intermediates.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-6-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H11NO2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,6-7H,4-5,11H2

InChI Key

JVEBTGGVMBEBMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde under palladium catalysis . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of 2-Amino-6-cyclopropoxybenzaldehyde often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products:

    Oxidation: 2-Amino-6-cyclopropoxybenzoic acid.

    Reduction: 2-Amino-6-cyclopropoxybenzyl alcohol.

    Substitution: Various imines or Schiff bases depending on the amine used.

Scientific Research Applications

2-Amino-6-cyclopropoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Amino-6-cyclopropoxybenzaldehyde, we compare it with structurally related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Substituents Key Functional Groups Known Applications/Reactivity
This compound 2-NH₂, 6-O-C₃H₅, 1-CHO Aldehyde, Amino, Cyclopropoxy Potential intermediate in drug synthesis (limited data)
2-Aminobenzaldehyde 2-NH₂, 1-CHO Aldehyde, Amino Precursor for heterocycles (e.g., quinolines)
2-Aminobenzamide 2-NH₂, 1-CONH₂ Amide, Amino HDAC inhibitors, anticancer agents
4-Cyclopropoxybenzaldehyde 4-O-C₃H₅, 1-CHO Aldehyde, Cyclopropoxy Photostability studies in agrochemicals

Key Findings

Reactivity Differences: The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines), similar to 2-aminobenzaldehyde. In contrast, 2-aminobenzamide lacks an aldehyde but features an amide group, making it more suited for hydrogen bonding in enzyme inhibition (e.g., HDAC targets) .

Electronic Effects: The electron-donating cyclopropoxy group may deactivate the benzene ring toward electrophilic substitution, differing from electron-withdrawing groups (e.g., -NO₂) in other benzaldehyde derivatives.

Applications: While 2-aminobenzamides are well-documented in drug discovery, this compound’s applications remain speculative.

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